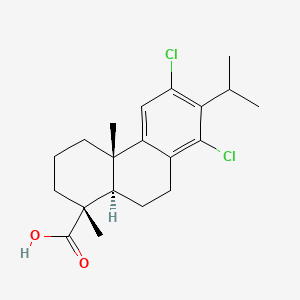

12,14-二氯脱氢松香酸

描述

Synthesis Analysis

The synthesis of 12,14-dichlorodehydroabietic acid involves an improved method that also yields isomeric 12- and 14-chlorodehydroabietic acids. The process includes the separation of mono-chloro isomers as imidazole derivatives, which can then be converted to the free acids or their corresponding methyl esters with high yield. This synthesis provides a foundation for further studies on microbial degradation of these compounds (Kutney & Dimitriadis, 1982).

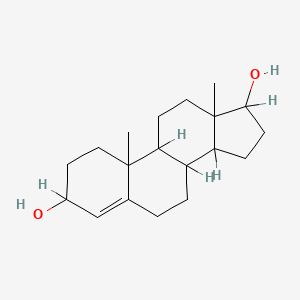

Molecular Structure Analysis

The molecular structure of 12,14-dichlorodehydroabietic acid, like its precursors and derivatives, plays a crucial role in its chemical behavior and biological activity. Although specific studies on its molecular structure analysis were not found, related compounds such as 12- and 14-chlorodehydroabietic acids have been characterized through methods like nuclear magnetic resonance (NMR) spectroscopy, revealing intricate details about their molecular frameworks and functional groups.

Chemical Reactions and Properties

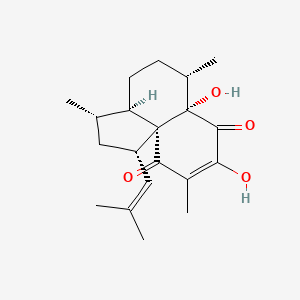

12,14-Dichlorodehydroabietic acid undergoes various chemical reactions due to its functional groups and molecular structure. For example, it can form oxime ether derivatives that exhibit significant biological activities, such as BK channel-opening activity, which is crucial for various physiological processes (Cui et al., 2008). This demonstrates its potential in medicinal chemistry and drug design.

Physical Properties Analysis

The physical properties of 12,14-dichlorodehydroabietic acid, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. These properties are influenced by its molecular structure and functional groups. Detailed studies on its physical properties would provide insights into its stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of 12,14-dichlorodehydroabietic acid, including its reactivity with other substances, stability under different conditions, and potential for forming derivatives, are central to its applications in synthesis and environmental science. Its role as a BK channel opener, as indicated by its ability to enhance BK channel activity in a concentration-dependent manner, highlights its importance in biochemical and pharmacological research (Sakamoto et al., 2006).

科学研究应用

1. 环境毒理学和解毒

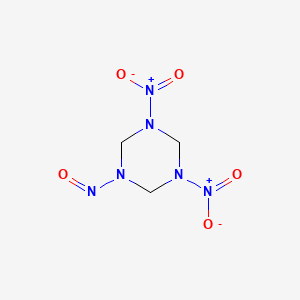

12,14-二氯脱氢松香酸已在环境毒理学领域进行研究,特别是关于其在硫酸盐制浆厂废水中的存在。Kutney和Dimitriadis(1982年)描述了这种化合物的合成,指出其在微生物降解研究中的相关性(Kutney&Dimitriadis,1982年)。同一作者的进一步研究探讨了真菌Mortierella isabellina对12,14-二氯脱氢松香酸的生物降解,证明其转化为毒性较低的羟基化和酮基化衍生物(Kutney, Dimitriadis, Hewitt, Salisbury, Singh, Servizi, Martens, & Gordon, 1983)。

2. 药理学和神经生物学

在药理学研究中,12,14-二氯脱氢松香酸已被确定为一种强效的大电导性Ca2+激活K+(BK)通道开启剂。Sakamoto等人(2006年)发现该化合物显著增强BK通道的活性,呈浓度依赖性,表明潜在的治疗应用(Sakamoto, Nonomura, Ohya, Muraki, Ohwada, & Imaizumi, 2006)。此外,Zheng和Nicholson(1998年)研究了其对鱼类中枢神经系统神经末梢分数的作用,突显其强效的钙动员作用(Zheng & Nicholson, 1998)。

3. 化学合成和衍生物

研究还集中在12,14-二氯脱氢松香酸衍生物的合成及其生物活性上。Cui等人(2008年)合成了这种化合物的肟醚衍生物,发现其具有增强的BK通道开启活性,这可能在开发新的治疗药物中具有重要意义(Cui, Yasutomi, Otani, Yoshinaga, Ido, Sawada, Kawahata, Yamaguchi, & Ohwada, 2008)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858815 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12,14-Dichlorodehydroabietic acid | |

CAS RN |

65281-77-8 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

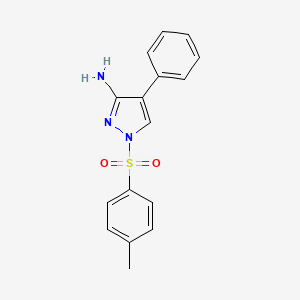

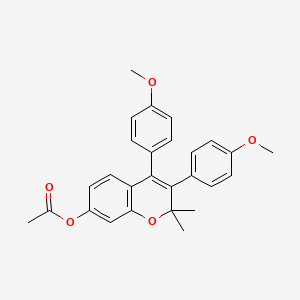

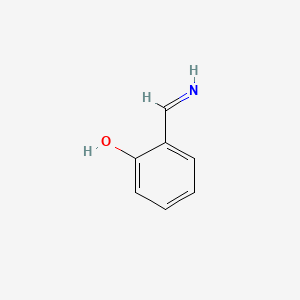

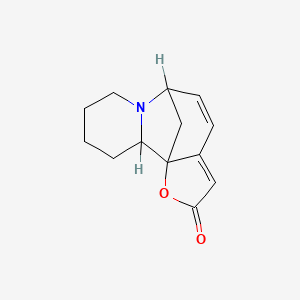

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

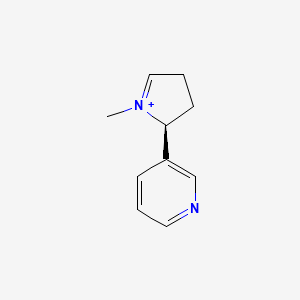

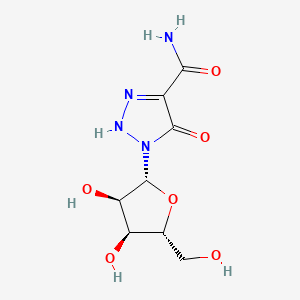

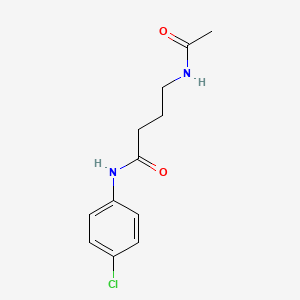

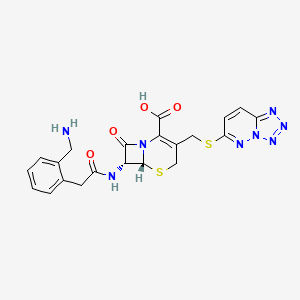

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。